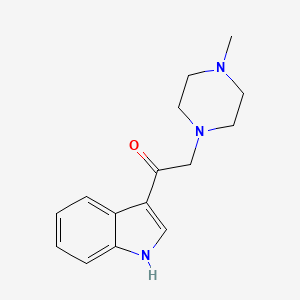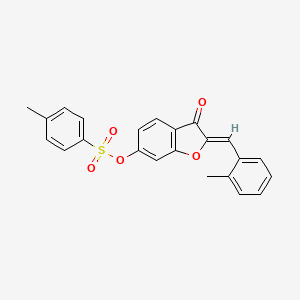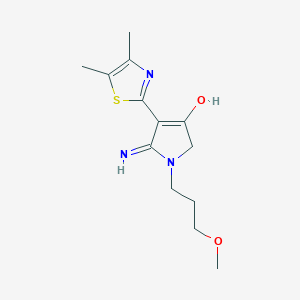![molecular formula C15H24N4O4S B12196634 2-{[5-(morpholine-4-sulfonyl)pyridin-2-yl]amino}-N-propylpropanamide](/img/structure/B12196634.png)
2-{[5-(morpholine-4-sulfonyl)pyridin-2-yl]amino}-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(morpholine-4-sulfonyl)pyridin-2-yl]amino}-N-propylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine sulfonyl group attached to a pyridine ring, which is further linked to a propylpropanamide moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(morpholine-4-sulfonyl)pyridin-2-yl]amino}-N-propylpropanamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Coupling with Propylpropanamide: The final step involves coupling the functionalized pyridine ring with propylpropanamide using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(morpholine-4-sulfonyl)pyridin-2-yl]amino}-N-propylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-{[5-(morpholine-4-sulfonyl)pyridin-2-yl]amino}-N-propylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(morpholine-4-sulfonyl)pyridin-2-yl]amino}-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(morpholine-4-sulfonyl)pyridin-2-yl]amino}-N-methylpropanamide
- 2-{[5-(morpholine-4-sulfonyl)pyridin-2-yl]amino}-N-ethylpropanamide
Uniqueness
Compared to similar compounds, 2-{[5-(morpholine-4-sulfonyl)pyridin-2-yl]amino}-N-propylpropanamide exhibits unique properties due to the presence of the propyl group, which can influence its solubility, reactivity, and binding affinity to molecular targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H24N4O4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]-N-propylpropanamide |
InChI |
InChI=1S/C15H24N4O4S/c1-3-6-16-15(20)12(2)18-14-5-4-13(11-17-14)24(21,22)19-7-9-23-10-8-19/h4-5,11-12H,3,6-10H2,1-2H3,(H,16,20)(H,17,18) |
InChI Key |
NBNZZDGYBUANNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(C)NC1=NC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12196559.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12196563.png)
![5-{[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12196571.png)
![2-{[1-(1-carboxyethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}propanoic acid](/img/structure/B12196573.png)
![2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B12196576.png)

![N,N'-diethyl-2'-oxo-4,9-dihydrospiro[beta-carboline-1,3'-indole]-1',2(2'H,3H)-dicarboxamide](/img/structure/B12196589.png)

![N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(1H-indol-3-yl)ethyl]-beta-alaninamide](/img/structure/B12196606.png)

![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12196621.png)
![6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B12196624.png)
![[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12196630.png)

